molecular formula C6H11BrO B580548 3-(2-Bromoethyl)tetrahydrofuran CAS No. 1229624-12-7

3-(2-Bromoethyl)tetrahydrofuran

Cat. No.: B580548
CAS No.: 1229624-12-7
M. Wt: 179.057
InChI Key: QUNGVZNMYWXZDW-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)tetrahydrofuran: is an organic compound with the molecular formula C6H11BrO. It is a versatile small molecule scaffold used in various chemical reactions and research applications. The compound consists of a tetrahydrofuran ring substituted with a 2-bromoethyl group, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

Chemistry: 3-(2-Bromoethyl)tetrahydrofuran is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the synthesis of bioactive molecules and natural product analogs. It can be incorporated into molecular frameworks to study biological activity and mechanism of action.

Medicine: In medicinal chemistry, this compound is employed in the development of drug candidates

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.

Safety and Hazards

While specific safety and hazards information for 3-(2-Bromoethyl)tetrahydrofuran was not found, tetrahydrofuran, a related compound, is known to be highly flammable and harmful if swallowed. It can cause serious eye irritation, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer .

Mechanism of Action

Mode of Action

The mode of action of 3-(2-Bromoethyl)tetrahydrofuran is likely through a nucleophilic substitution reaction . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with an electrophile (a molecule that accepts an electron pair). In the case of this compound, the bromine atom is a good leaving group, making the carbon it is attached to an electrophile. A nucleophile can then attack this carbon, leading to the substitution of the bromine atom .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . For instance, the nucleophilic substitution reaction that the compound undergoes may be influenced by the pH of the environment, as the presence of protons (H+ ions) can affect the reactivity of the nucleophile and electrophile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)tetrahydrofuran typically involves the bromination of tetrahydrofuran derivatives. One common method is the reaction of tetrahydrofuran with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, resulting in the formation of the desired bromoethyl derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethyl)tetrahydrofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized tetrahydrofuran derivatives.

    Reduction Reactions: The compound can be reduced to form 3-(2-Ethyl)tetrahydrofuran using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can yield corresponding tetrahydrofuran carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution Reactions: Functionalized tetrahydrofuran derivatives.

    Reduction Reactions: 3-(2-Ethyl)tetrahydrofuran.

    Oxidation Reactions: Tetrahydrofuran carboxylic acids or aldehydes.

Comparison with Similar Compounds

    3-(2-Chloroethyl)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and chemical properties.

    3-(2-Iodoethyl)tetrahydrofuran: Contains an iodine atom, making it more reactive in substitution reactions compared to the bromo derivative.

    3-(2-Fluoroethyl)tetrahydrofuran: The presence of a fluorine atom imparts unique electronic properties and influences the compound’s reactivity.

Uniqueness: 3-(2-Bromoethyl)tetrahydrofuran is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability

Properties

IUPAC Name

3-(2-bromoethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNGVZNMYWXZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229624-12-7
Record name 3-(2-bromoethyl)oxolane
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